Product packaging for Sulforemate(Cat. No.:CAS No. 187612-30-2)

Sulforemate

Cat. No.: B1682524
CAS No.: 187612-30-2
M. Wt: 225.4 g/mol
InChI Key: SNJJPZNVUIICCU-UHFFFAOYSA-N
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Description

Historical Context of Phase II Enzyme Inducers

The concept of chemoprevention, defined as the use of specific agents to suppress or reverse carcinogenesis, gained prominence with the pioneering work of researchers in the mid-20th century. psu.edu Early investigations highlighted the ability of various dietary factors and non-nutrient chemicals to inhibit chemical carcinogenesis in laboratory animals. pnas.org Key figures such as Wattenberg, Talalay, and Conney made significant contributions by demonstrating that certain agents could influence carcinogen metabolism and enhance the cellular capacity to combat oxidative stress. pnas.org

A pivotal discovery in this historical context was the identification of Phase II detoxification enzymes. These enzymes, including glutathione (B108866) S-transferases (GSTs), NAD(P)H:quinone oxidoreductases (NQOs), and UDP-glucuronosyl transferases (UGTs), are crucial for detoxifying and eliminating xenobiotics and reactive metabolites, often after initial Phase I reactions. mdpi.comnih.govebm-journal.orgbenthamscience.com It was observed that the expression of many Phase II genes is regulated through a common DNA sequence known as the Antioxidant Response Element (ARE), and by the transcription factor Nuclear Factor Erythroid 2-related Factor 2 (Nrf2). pnas.orgmdpi.comnih.govbenthamscience.com This Nrf2-ARE pathway emerged as a central mechanism by which many chemopreventive agents exert their effects. pnas.orgnih.gov

Examples of early chemopreventive agents that demonstrated Phase II enzyme induction include the synthetic dithiolethione oltipraz (B1677276) and the isothiocyanate sulforaphane (B1684495) (SFN). mdpi.comnih.govnih.govmdpi.comnih.gov Studies using Nrf2-deficient mice unequivocally established the critical role of Nrf2 in the chemopreventive efficacy of these inducers, showing that the protective effects were abrogated in the absence of Nrf2. pnas.orgnih.govmdpi.comnih.gov

Conceptual Frameworks of Chemopreventive Strategies via Enzyme Modulation

Chemopreventive strategies often focus on modulating the metabolism and disposition of carcinogens by upregulating detoxifying Phase II enzymes. nih.govbenthamscience.comnih.gov Chemical insults, such as environmental carcinogens, frequently exert their genotoxic and cytotoxic effects through bioactivation into electrophilic species, a process primarily catalyzed by Phase I drug-metabolizing enzymes, such as cytochrome P450s. ebm-journal.orgbenthamscience.com These reactive intermediates can damage DNA and RNA. Phase II enzymes, conversely, detoxify these reactive species by conjugating them to water-soluble groups, thereby facilitating their excretion from the body. ebm-journal.orgbenthamscience.com Therefore, agents that preferentially activate Phase II over Phase I enzymes are considered beneficial for chemoprevention. benthamscience.com

The primary molecular target for many chemopreventive Phase II enzyme inducers is the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2-ARE signaling pathway. mdpi.comnih.govbenthamscience.comnih.govnih.govwikipathways.orgmdpi.compatsnap.com Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and proteasomal degradation. wikipathways.orgmdpi.compatsnap.com However, in response to oxidative stress or exposure to electrophilic compounds, Nrf2 dissociates from Keap1. wikipathways.orgmdpi.compatsnap.comnih.gov This dissociation allows Nrf2 to translocate into the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of target genes. wikipathways.orgmdpi.compatsnap.com This binding initiates the transcription of a battery of cytoprotective genes, including those encoding glutathione S-transferases (GSTs), NAD(P)H:quinone oxidoreductase 1 (NQO1), and heme oxygenase-1 (HO-1). mdpi.comwikipathways.orgmdpi.compatsnap.comnih.gov These enzymes collectively enhance the cellular capacity to neutralize free radicals, detoxify harmful substances, and repair damage. patsnap.com

It is important to note the complex "dual role" of Nrf2 in cancer. While Nrf2 activation is crucial for preventing carcinogenesis in early stages by maintaining redox homeostasis and protecting normal cells from oxidative stress, its continuous activation in malignant cells can paradoxically promote cancer progression, metastasis, and chemotherapy resistance by conferring a pro-survival phenotype. mdpi.comdovepress.comnih.gov This highlights the context-dependent nature of Nrf2's effects in tumorigenesis.

The following table summarizes key Phase II enzymes and their roles in detoxification:

Enzyme ClassAbbreviationPrimary Role
Glutathione S-transferasesGSTsCatalyze the conjugation of electrophilic compounds with glutathione, facilitating their excretion. ebm-journal.org
NAD(P)H:quinone oxidoreductase 1NQO1Reduces quinones to less reactive hydroquinones, preventing redox cycling and oxidative stress. mdpi.com
UDP-glucuronosyl transferasesUGTsCatalyze the glucuronidation of various xenobiotics and endogenous compounds, increasing their solubility for excretion. mdpi.com
Heme Oxygenase-1HO-1Catalyzes the degradation of heme, producing biliverdin, carbon monoxide, and free iron, with antioxidant and anti-inflammatory effects. wikipathways.org

Positioning of Sulforemate within Contemporary Academic Research Themes

This compound is classified as a Phase II enzyme inducer with chemopreventive activities. targetmol.com Its study aligns with several contemporary academic research themes focused on understanding and leveraging molecular mechanisms for disease prevention and treatment.

Current research themes encompassing compounds like this compound include:

Chemical Biology and Drug Discovery: A significant area of focus is the identification and characterization of novel chemical entities that can modulate cellular defense pathways. nih.govnih.govaacrjournals.orgbu.edu This involves high-throughput screening for compounds that induce human Phase II genes and understanding their precise molecular targets. nih.gov

Redox Homeostasis and Oxidative Stress: Given that Phase II enzymes are critical for maintaining cellular redox balance, research into this compound contributes to the broader understanding of how compounds can mitigate oxidative stress, which is implicated in numerous chronic diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. patsnap.comnih.gov

Enzyme Induction Studies in Preclinical Development: Academic and industry research continues to conduct in vitro and ex vivo enzyme induction studies to predict how compounds might upregulate drug-metabolizing enzymes. bioivt.comtaylorandfrancis.comlongdom.org Such studies are fundamental to understanding potential drug-drug interactions and optimizing therapeutic efficacy. longdom.orgnih.gov

Cancer Chemoprevention and Nrf2 Activation: The Nrf2 pathway remains a prominent target for cancer chemoprevention research. nih.govnih.gov The ongoing interest lies in developing new potent Nrf2 activators, like this compound, for the prevention and treatment of various diseases where inflammatory and oxidative stress play key pathogenic roles. mdpi.compatsnap.comnih.gov Research also explores the nuanced role of Nrf2 in different stages of cancer and the implications for therapeutic strategies. dovepress.comnih.gov

The investigation into this compound, as a Phase II enzyme inducer, therefore contributes to the ongoing efforts in chemical biology to discover and characterize agents that can bolster the body's intrinsic defense systems against environmental stressors and disease initiation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NOS3 B1682524 Sulforemate CAS No. 187612-30-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

187612-30-2

Molecular Formula

C7H15NOS3

Molecular Weight

225.4 g/mol

IUPAC Name

methyl N-(4-methylsulfinylbutyl)carbamodithioate

InChI

InChI=1S/C7H15NOS3/c1-11-7(10)8-5-3-4-6-12(2)9/h3-6H2,1-2H3,(H,8,10)

InChI Key

SNJJPZNVUIICCU-UHFFFAOYSA-N

SMILES

CSC(=S)NCCCCS(=O)C

Canonical SMILES

CSC(=S)NCCCCS(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-methylsulfinyl-1-(S-methyldithiocarbamyl)butane
sulforamate

Origin of Product

United States

Advanced Synthetic Methodologies for Sulforemate and Analogues

Patent Landscape Analysis of Synthetic Processes for Sulfur-Containing Compounds with Structural Homologies to Sulforemate

The patent landscape surrounding the synthesis of sulfur-containing compounds, particularly those with structural homologies to compounds like this compound, reveals a diverse array of methodologies aimed at improving efficiency, yield, and environmental impact. While the specific structure of this compound (C7H15NOS3, CAS No. 187612-30-2) is not widely detailed in public databases, its molecular formula suggests the presence of sulfur, nitrogen, and oxygen, pointing towards functional groups such as sulfonamides, sulfones, and sulfamates as key structural motifs. These classes of compounds are prevalent in pharmaceuticals and agrochemicals, driving continuous innovation in their synthetic routes.

The patent literature highlights several recurring themes and advancements in the preparation of these sulfur-containing scaffolds:

Sulfonamides: Sulfonamides, characterized by the -SO₂NR₂ functional group, are a historically significant class of antibacterial agents and continue to be relevant in medicinal chemistry, often serving as bioisosteric replacements for other functionalities like sulfamates or ureas. A primary synthetic route involves the reaction of a sulfochloride compound with ammonia (B1221849) or various primary and secondary amines google.comresearchgate.netgoogle.com. Recent patent applications emphasize optimizing these reactions for industrial scale. For instance, one patented method details a process using a sulfochloride raw material dissolved in an organic solvent, followed by the controlled input of ammonia gas at low temperatures and subsequent temperature increase. This approach aims to reduce ammonia consumption, simplify operations, and achieve high chemical yields and low costs google.com. Other methods include the oxidative coupling between sodium sulfinates and amines, sometimes catalyzed by copper, offering practical, cost-effective, and environmentally friendly approaches sutcliffe-research.org.

Sulfones: Sulfones, containing the -SO₂- linkage, are important intermediates and active pharmaceutical ingredients. A common strategy for their synthesis is the oxidation of corresponding sulfide (B99878) (thioether) precursors epo.orgepo.orggoogle.com. Patents describe the use of various oxidizing agents, including hydrogen peroxide, often in the presence of metal oxide catalysts, to selectively produce sulfones. The control of hydrogen peroxide stoichiometry can dictate the selective formation of sulfoxides or sulfones epo.org. For instance, one process details the preparation of sulfone compounds by first reacting an organic halide with a sodium salt of methanethiol (B179389) to form a sulfide, followed by oxidation with agents like hydrogen peroxide google.com. Another significant method involves the addition of sulfonyl halides to conjugated dienes, yielding halosulfones google.com. Furthermore, the synthesis of β-aminosulfone compounds, crucial intermediates for drugs like apremilast, often employs the oxidation of sulfide or sulfoxide (B87167) derivatives, with formic acid and hydrogen peroxide being preferred reagents, alongside aza-Michael conjugate addition reactions epo.org.

Sulfamates: Sulfamates, characterized by the -OSO₂NR₂ or -NRSO₂OR' functional group, are also found in various active compounds, including anticonvulsants and enzyme inhibitors. A frequently patented synthetic pathway involves a two-step procedure: first, reacting an alcohol with sulfuryl chloride to generate a chlorosulfate (B8482658) intermediate, and then reacting this intermediate with an amine (including ammonia) to form the desired sulfamate (B1201201) justia.comgoogle.com. This method is highlighted for its use of inexpensive reagents and potential for higher yields of purer products justia.com. Another patented process focuses on the preparation of metal sulfamates by reacting a metal, typically in powder form, with sulfamic acid in the presence of oxygen google.com. The patent landscape also includes sulfamic acid ester compounds, often developed for their inhibitory activities against enzymes like steroid sulfatase and aromatase sutcliffe-research.org.

The patent activity in these areas reflects a continuous effort to develop more efficient, environmentally benign, and scalable synthetic routes for sulfur-containing compounds, driven by their broad utility in diverse chemical and pharmaceutical applications.

Table 1: Overview of Synthetic Methodologies in Patent Landscape for Sulfur-Containing Compounds

Compound ClassKey Synthetic MethodologiesExample Patent/PublicationKey Features & Advantages
Sulfonamides Reaction of sulfochlorides with ammonia/aminesCN101343244A google.comSimple operation, mild conditions, high yield, low cost, suitable for industrial production.
Oxidative coupling of sodium sulfinates with aminesSulfur Containing Scaffolds in Drugs sutcliffe-research.orgPractical, cost-effective, efficient, green approach (e.g., copper-catalyzed).
Sulfones Oxidation of sulfides with oxidizing agents (e.g., H₂O₂, metal oxides)Patent 1334956 epo.org, US8466324B2 google.comSelective production by controlling H₂O₂ amount; use of metal oxide catalysts; mild bases.
Addition of sulfonyl halides to conjugated dienesUS3267150A google.comProduction of halosulfones.
Aza-Michael conjugate addition (for β-aminosulfones)Patent 2949645 epo.orgShort and simple processes for intermediates like apremilast.
Sulfamates Reaction of chlorosulfates (from alcohols + sulfuryl chloride) with aminesAU2001260689A1 google.com, US4582916 justia.comUses inexpensive reagents, higher yields, purer products.
Reaction of metals with sulfamic acid (for metal sulfamates)US3321273A google.comConversion of various metals to sulfamate salts.

Table 2: Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot found
Sulfameter5326 nih.gov
Sulfometuron-methyl52997
Dimethyl Sulfone1133

Note: The PubChem CID for "this compound" could not be definitively identified in public databases. The examples provided (Sulfameter, Sulfometuron-methyl, Dimethyl Sulfone) represent common sulfur-containing compounds with structural features that may be homologous to this compound, illustrating the broader patent landscape discussed.

References: google.com CN101343244A. epo.org Method for preparing sulfone or sulfoxide compound - Patent 1334956. researchgate.net The role of sulfamide (B24259) derivatives in medicinal chemistry: A patent review (2006-2008). google.com Sulphonamide compounds - US2358465A. google.com Sulfone production - US3267150A. justia.com Process for the preparation of chlorosulfate and sulfamate derivatives of 2,3:4,5-bis-O-(1-methylethylidene)-.beta.-D-fructopyranose and (1-methylcyclohexyl)methanol (B14665) - Justia Patents. google.com US3321273A - Process for the preparation of metal sulfamates. epo.org Processes for the preparation of ß-aminosulfone compounds - Patent 2949645. google.com AU2001260689A1 - Process for producing sulfamate compound. google.com Sulfone compound - US8466324B2. sutcliffe-research.org Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. nih.gov Sulfameter | C11H12N4O3S | CID 5326 - PubChem. Sulfometuron-methyl | C15H16N4O5S | CID 52997 - PubChem. Dimethyl Sulfone | C2H6O2S | CID 1133 - PubChem.## 2.3. Patent Landscape Analysis of Synthetic Processes for Sulfur-Containing Compounds with Structural Homologies to this compound

The patent landscape surrounding the synthesis of sulfur-containing compounds, particularly those with structural homologies to compounds like this compound, reveals a diverse array of methodologies aimed at improving efficiency, yield, and environmental impact. While the specific structure of this compound (C7H15NOS3, CAS No. 187612-30-2) is not widely detailed in public databases, its molecular formula suggests the presence of sulfur, nitrogen, and oxygen, pointing towards functional groups such as sulfonamides, sulfones, and sulfamates as key structural motifs. These classes of compounds are prevalent in pharmaceuticals and agrochemicals, driving continuous innovation in their synthetic routes.

The patent literature highlights several recurring themes and advancements in the preparation of these sulfur-containing scaffolds:

Sulfonamides: Sulfonamides, characterized by the -SO₂NR₂ functional group, are a historically significant class of antibacterial agents and continue to be relevant in medicinal chemistry, often serving as bioisosteric replacements for other functionalities like sulfamates or ureas researchgate.net. A primary synthetic route involves the reaction of a sulfochloride compound with ammonia or various primary and secondary amines google.comresearchgate.netgoogle.com. Recent patent applications emphasize optimizing these reactions for industrial scale. For instance, one patented method details a process using a sulfochloride raw material dissolved in an organic solvent, followed by the controlled input of ammonia gas at low temperatures and subsequent temperature increase. This approach aims to reduce ammonia consumption, simplify operations, and achieve high chemical yields and low costs google.com. Other methods include the oxidative coupling between sodium sulfinates and amines, sometimes catalyzed by copper, offering practical, cost-effective, and environmentally friendly approaches sutcliffe-research.org.

Sulfones: Sulfones, containing the -SO₂- linkage, are important intermediates and active pharmaceutical ingredients. A common strategy for their synthesis is the oxidation of corresponding sulfide (thioether) precursors epo.orgepo.orggoogle.com. Patents describe the use of various oxidizing agents, including hydrogen peroxide, often in the presence of metal oxide catalysts, to selectively produce sulfones. The control of hydrogen peroxide stoichiometry can dictate the selective formation of sulfoxides or sulfones epo.org. For instance, one process describes the preparation of sulfone compounds by first reacting an organic halide with a sodium salt of methanethiol to form a sulfide, followed by oxidation with agents like hydrogen peroxide google.com. Another significant method involves the addition of sulfonyl halides to conjugated dienes, yielding halosulfones google.com. Furthermore, the synthesis of β-aminosulfone compounds, crucial intermediates for drugs like apremilast, often employs the oxidation of sulfide or sulfoxide derivatives, with formic acid and hydrogen peroxide being preferred reagents, alongside aza-Michael conjugate addition reactions epo.org.

Sulfamates: Sulfamates, characterized by the -OSO₂NR₂ or -NRSO₂OR' functional group, are also found in various active compounds, including anticonvulsants and enzyme inhibitors. A frequently patented synthetic pathway involves a two-step procedure: first, reacting an an alcohol with sulfuryl chloride to generate a chlorosulfate intermediate, and then reacting this intermediate with an amine (including ammonia) to form the desired sulfamate justia.comgoogle.com. This method is highlighted for its use of inexpensive reagents and potential for higher yields of purer products justia.com. Another patented process focuses on the preparation of metal sulfamates by reacting a metal, typically in powder form, with sulfamic acid in the presence of oxygen google.com. The patent landscape also includes sulfamic acid ester compounds, often developed for their inhibitory activities against enzymes like steroid sulfatase and aromatase sutcliffe-research.org.

The patent activity in these areas reflects a continuous effort to develop more efficient, environmentally benign, and scalable synthetic routes for sulfur-containing compounds, driven by their broad utility in diverse chemical and pharmaceutical applications.

Table 1: Overview of Synthetic Methodologies in Patent Landscape for Sulfur-Containing Compounds

Compound ClassKey Synthetic MethodologiesExample Patent/PublicationKey Features & Advantages
Sulfonamides Reaction of sulfochlorides with ammonia/aminesCN101343244A google.comSimple operation, mild conditions, high yield, low cost, suitable for industrial production.
Oxidative coupling of sodium sulfinates with aminesSulfur Containing Scaffolds in Drugs sutcliffe-research.orgPractical, cost-effective, efficient, green approach (e.g., copper-catalyzed).
Sulfones Oxidation of sulfides with oxidizing agents (e.g., H₂O₂, metal oxides)Patent 1334956 epo.org, US8466324B2 google.comSelective production by controlling H₂O₂ amount; use of metal oxide catalysts; mild bases.
Addition of sulfonyl halides to conjugated dienesUS3267150A google.comProduction of halosulfones.
Aza-Michael conjugate addition (for β-aminosulfones)Patent 2949645 epo.orgShort and simple processes for intermediates like apremilast.
Sulfamates Reaction of chlorosulfates (from alcohols + sulfuryl chloride) with aminesAU2001260689A1 google.com, US4582916 justia.comUses inexpensive reagents, higher yields, purer products.
Reaction of metals with sulfamic acid (for metal sulfamates)US3321273A google.comConversion of various metals to sulfamate salts.

Molecular and Cellular Mechanisms of Sulforemate Mediated Biological Actions

Elucidation of Phase II Enzyme Induction Pathways

The induction of phase II enzymes by xenobiotics, including chemopreventive agents, primarily occurs through the activation of specific signaling pathways that regulate gene expression. The most well-characterized pathway involved in the transcriptional activation of phase II detoxification enzymes is the Keap1-Nrf2-ARE (Antioxidant Response Element) pathway.

In the absence of an inducer, the transcription factor Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as a sensor for oxidative stress and electrophilic insults, facilitating the ubiquitination and proteasomal degradation of Nrf2. Upon exposure to electrophilic compounds or oxidative stress, such as those potentially generated by or mimicking the action of Sulforemate, Keap1 undergoes conformational changes. These changes disrupt the Keap1-Nrf2 interaction, preventing Nrf2 ubiquitination and degradation. youtube.com

Consequently, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins. This Nrf2-Maf complex then binds to specific DNA sequences known as antioxidant response elements (AREs) or electrophile response elements (EpREs) located in the promoter regions of phase II enzyme genes. This binding initiates the transcriptional upregulation of a battery of genes encoding detoxification enzymes (e.g., GSTs, NQO1, UGTs) and antioxidant proteins. nih.gov This transcriptional activation leads to an increased synthesis of these enzymes, enhancing the cellular defense against harmful compounds. youtube.com

Post-Transcriptional Regulation: This can involve changes in the stability of messenger RNA (mRNA) molecules encoding phase II enzymes. Increased mRNA stability would lead to prolonged translation and higher protein levels. MicroRNAs (miRNAs) can also play a role by binding to specific mRNA sequences and either inhibiting translation or promoting mRNA degradation, thereby modulating enzyme expression.

Structure-Activity Relationship (SAR) Studies for Enzyme Inducing Potency

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, in this case, its potency as a phase II enzyme inducer. While specific SAR studies for this compound are not detailed in the available literature, the principles applied to other enzyme inducers would be relevant.

SAR studies typically involve synthesizing and testing a series of structurally related compounds to identify the key molecular features (pharmacophore) responsible for the desired activity. For phase II enzyme inducers, critical pharmacophore features often include:

Electrophilic Centers: Many inducers possess electrophilic centers that can react with nucleophilic cysteine residues on Keap1, leading to its modification and the release of Nrf2.

Hydrophobicity/Lipophilicity: Appropriate lipophilicity is essential for compounds to cross cell membranes and reach their intracellular targets, such as Keap1.

Specific Functional Groups: Certain functional groups (e.g., thiocarbamates, isothiocyanates, Michael acceptors) are commonly found in known Nrf2 activators and phase II enzyme inducers. nih.govnih.gov

SAR investigations would aim to elucidate how modifications to this compound's chemical structure (C₇H₁₅NOS₃) impact its ability to activate the Nrf2-ARE pathway and induce phase II enzymes. This would involve systematically altering different parts of the molecule and assessing the resulting changes in inducing potency.

Computational modeling techniques are increasingly integrated into SAR studies to predict and understand ligand-target interactions. nih.govnih.gov

Molecular Docking: This technique predicts the preferred binding orientation of a ligand (this compound or its analogs) to a target protein (e.g., Keap1). It can provide insights into the specific amino acid residues involved in the interaction and the types of intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex.

Molecular Dynamics (MD) Simulations: MD simulations extend docking studies by simulating the time-dependent behavior of the ligand-protein complex. This allows researchers to observe the flexibility of the binding site, the stability of the ligand-protein interaction, and potential conformational changes induced in the protein upon ligand binding. Such simulations can help in understanding the dynamic nature of the interaction and refining the pharmacophore model.

These computational approaches would be instrumental in guiding the design of more potent and selective this compound analogs by identifying optimal structural modifications for enhanced enzyme-inducing activity.

In Vitro Experimental Models for Mechanistic Investigations

A variety of in vitro experimental models are employed to investigate the mechanistic aspects of phase II enzyme induction. These models allow for controlled studies of cellular responses to compounds like this compound.

Cell Lines: Human hepatoma cell lines such as HepG2 cells are widely used due to their metabolic competence and responsiveness to enzyme inducers. nih.gov Other cell lines, including Caco-2 cells (human colon carcinoma cells) and various primary cell cultures (e.g., primary human hepatocytes), are also valuable for assessing tissue-specific induction patterns. nih.govyoutube.com

Reporter Gene Assays: These assays involve transfecting cells with a plasmid containing an ARE sequence fused to a reporter gene (e.g., luciferase). When an inducer like this compound activates Nrf2, the Nrf2-Maf complex binds to the ARE, leading to the expression of the reporter gene, which can be quantified. This provides a sensitive and quantitative measure of ARE activation.

Enzyme Activity Assays: Direct measurement of phase II enzyme activities (e.g., GST, NQO1, UGT) in cell lysates or microsomes after exposure to this compound can confirm functional induction.

Gene Expression Analysis: Techniques such as quantitative real-time polymerase chain reaction (RT-qPCR) are used to measure the mRNA levels of phase II enzymes, providing evidence of transcriptional upregulation. nih.gov

Protein Expression Analysis: Western blotting can be employed to quantify the protein levels of Nrf2, Keap1, and specific phase II enzymes, further confirming induction at the protein level. nih.gov Immunofluorescence microscopy can visualize Nrf2 translocation from the cytoplasm to the nucleus.

These in vitro models collectively provide a comprehensive approach to dissecting the molecular and cellular mechanisms underlying this compound's activity as a phase II enzyme inducer.

Two-Dimensional Cell Culture Systems for Initial Mechanistic Insights

Two-dimensional (2D) cell culture systems, where cells are grown as a flat monolayer on a rigid surface, have historically been a foundational tool in biological research due to their simplicity, cost-effectiveness, and ease of setup and analysis. fluorofinder.comtermedia.plfrontiersin.org These systems are particularly useful for initial mechanistic insights into the effects of chemical compounds like this compound.

In the context of this compound, 2D cell cultures can be employed to:

Assess basic cellular responses : Researchers can study changes in cell viability, proliferation rates, and morphology following this compound exposure. termedia.plnih.gov

Analyze gene and protein expression : Techniques such as quantitative PCR, Western blotting, and immunofluorescence can be used to measure the upregulation of phase II enzymes (e.g., GSTM1, GSTP1, NQO1, HO-1) and activation of the Nrf2 pathway. nih.govmdpi.comfrontiersin.orgfluorofinder.com

Investigate signaling pathways : 2D cultures allow for the examination of key signaling pathways involved in the cellular response to oxidative stress and detoxification, such as the Nrf2-ARE pathway, through reporter gene assays or phosphorylation studies. mdpi.comfrontiersin.orgresearchgate.net

Determine dose-response relationships : Simple and high-throughput screening in 2D cultures can help establish the concentration-dependent effects of this compound on enzyme induction and cellular protection. fluorofinder.com

Despite their utility for initial screenings and fundamental studies, 2D cultures often fail to accurately replicate the complex cellular microenvironment, cell-cell interactions, and tissue architecture found in vivo. fluorofinder.comtermedia.plfrontiersin.orgfrontiersin.org This can lead to altered gene and protein expression profiles compared to native tissues, potentially limiting the physiological relevance of findings. researchgate.net

Table 1: Potential Mechanistic Insights from 2D Cell Culture Studies of this compound

Mechanistic AspectMeasurement/ObservationExpected Outcome (if active)
Phase II Enzyme InductionmRNA/Protein levels of GSTs, NQO1, HO-1Upregulation of enzyme expression
Nrf2 Pathway ActivationNrf2 nuclear translocation, ARE reporter activityIncreased Nrf2 presence in nucleus, enhanced ARE activity
Oxidative Stress ResponseLevels of reactive oxygen species (ROS), antioxidant capacityReduction in ROS, increased antioxidant defense
Cell Viability/ProliferationMetabolic activity assays (e.g., MTT, AlamarBlue), cell countsMaintenance or improvement of viability under stress conditions

Advanced Three-Dimensional Cell Culture and Organoid Models for Physiologically Relevant Responses

Three-dimensional (3D) cell culture systems, including spheroids and organoids, represent a significant advancement over 2D models by providing a more physiologically relevant environment that better mimics the architecture, cell-cell interactions, and extracellular matrix (ECM) components of native tissues. fluorofinder.comtermedia.plnih.govfrontiersin.orgmdpi.comnih.govpromega.esresearchgate.net These models allow cells to grow and interact in a three-dimensional space, leading to more accurate representations of in vivo cellular behavior, differentiation, and responses to external stimuli. fluorofinder.compromega.esnih.gov

For this compound, 3D cell cultures and organoids can offer deeper mechanistic insights:

Complex cellular interactions : 3D models facilitate the study of how this compound influences cell-cell communication and the formation of tissue-like structures, which are critical for integrated cellular responses. fluorofinder.commdpi.compromega.es

Physiological gradients : Unlike 2D cultures, 3D models can develop gradients of nutrients, oxygen, and signaling molecules, which are characteristic of in vivo tissues. promega.es This allows for a more accurate assessment of this compound's effects under conditions that mimic the physiological microenvironment.

Differentiated cellular functions : Cells in 3D cultures often exhibit more differentiated functions and morphology compared to their 2D counterparts, providing a better platform to study this compound's impact on specialized cellular processes. termedia.plfrontiersin.orgpromega.es

Drug response and resistance mechanisms : 3D models are increasingly used in drug discovery to evaluate efficacy and toxicity, as they can better predict in vivo responses. frontiersin.orgpromega.es For this compound, this could involve studying its chemopreventive activities in a more complex tissue context, observing how it modulates cellular pathways in a spatially relevant manner.

Organoids, in particular, are self-organizing 3D structures derived from stem cells or primary tissues that recapitulate the structural and functional features of specific organs. termedia.plpromega.es They offer an unprecedented opportunity to study organ-specific responses to compounds like this compound, enabling the investigation of its effects on tissue development, regeneration, and disease modeling. nih.govpromega.es

Table 2: Advantages of 3D Cell Culture and Organoid Models for this compound Research

Feature2D Culture Limitation3D Culture/Organoid AdvantageRelevance for this compound Studies
Cell-Cell InteractionsLimited to planar interactionsEnhanced cell-cell communication and adhesion fluorofinder.commdpi.comUnderstanding how this compound influences intercellular signaling in a more natural tissue context.
Tissue ArchitectureFlat monolayer, lacks physiological structureMimics native tissue structure and polarity fluorofinder.comfrontiersin.orgpromega.esAssessing this compound's impact on tissue organization and cellular differentiation.
Microenvironment GradientsUniform exposure to mediaFormation of nutrient, oxygen, and waste gradients promega.esEvaluating this compound's efficacy and mechanism under more physiological conditions.
Cellular DifferentiationOften reduced or altered differentiation termedia.plExhibits more differentiated cellular function frontiersin.orgpromega.esStudying this compound's effects on specialized cell types and their detoxification capabilities.
In Vivo PredictivityLower correlation with in vivo outcomes fluorofinder.comfrontiersin.orgHigher predictability of in vivo responses fluorofinder.comfrontiersin.orgpromega.esProviding more reliable preclinical data on this compound's chemopreventive potential.

Application of Patient-Derived In Vitro Models for Preclinical Mechanistic Elucidation

Patient-derived in vitro models, including patient-derived cell lines and, more notably, patient-derived organoids (PDOs), offer a highly valuable platform for preclinical mechanistic elucidation of compounds like this compound. These models are established directly from patient tissues, thereby retaining much of the genetic, histological, and molecular heterogeneity of the original disease. frontiersin.orgethz.chnih.gov This patient-specific relevance makes them powerful tools for understanding disease mechanisms and predicting individual responses to therapies. frontiersin.orgethz.chnih.govyoutube.com

For this compound, patient-derived models can be applied to:

Study patient-specific responses : Given that chemopreventive activities might vary among individuals, patient-derived models allow for the investigation of this compound's efficacy and mechanisms in a personalized context, accounting for inter-patient variability. ethz.chnih.govmdpi.com

Recapitulate disease heterogeneity : In diseases like cancer, patient-derived organoids can capture the complex subclonal architecture and heterogeneity of tumors, enabling researchers to study how this compound interacts with diverse cell populations within a tumor. frontiersin.orgethz.chnih.gov

Investigate mechanisms in a relevant microenvironment : PDOs can mimic aspects of the tumor microenvironment, including interactions with stromal cells (e.g., fibroblasts), which are crucial for disease progression and therapeutic response. nih.gov This allows for a more comprehensive understanding of this compound's mechanisms within a complex biological setting.

Preclinical drug evaluation : These models serve as a bridge between traditional cell lines and animal models, providing a more accurate platform for testing potential chemopreventive agents and identifying patient-specific vulnerabilities. ethz.chnih.govnih.gov For this compound, this could involve evaluating its ability to induce detoxification pathways or inhibit disease progression in patient-specific disease models.

The use of patient-derived models is particularly important for understanding complex diseases where the in vivo microenvironment and patient-specific genetic backgrounds play a significant role in disease pathology and response to treatment. frontiersin.orgmdpi.comnih.gov

Table 3: Key Features of Patient-Derived In Vitro Models for this compound Research

FeatureDescriptionRelevance for this compound Studies
Patient-Specific RelevanceDerived directly from patient tissues, retaining individual characteristics. ethz.chmdpi.comAllows for personalized assessment of this compound's effects, identifying responders and non-responders.
Tumor HeterogeneityCaptures genetic and cellular diversity of original tumors. frontiersin.orgethz.chnih.govEnables study of this compound's mechanisms in complex, heterogeneous disease contexts.
Mimics In Vivo MicroenvironmentRecapitulates aspects of the tissue microenvironment, including stromal interactions. nih.govProvides a more accurate setting to understand how this compound acts within a physiological context.
Preclinical PredictivityBridges the gap between traditional cell lines and animal models. nih.govnih.govOffers a more reliable platform for predicting this compound's chemopreventive potential in humans.

Advanced Analytical Methodologies for Sulforemate Quantification and Characterization in Research Settings

Spectroscopic Methods for Molecular Characterization (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C) nih.govlehigh.edu. The chemical shift, multiplicity, and integration of signals in NMR spectra provide detailed information about the chemical environment of each nucleus, including connectivity and spatial arrangement. For a sulfur-, nitrogen-, and oxygen-containing compound like Sulforemate (C7H15NOS3), ¹H NMR and ¹³C NMR would be crucial for identifying different proton and carbon environments, respectively.

Illustrative ¹H NMR Data for a Hypothetical this compound Isomer (Solvent: CDCl₃, Chemical Shifts (δ) in ppm, Coupling Constants (J) in Hz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Hypothetical)
1.25t3H-CH₃ (adjacent to CH₂)
2.10s3H-S-CH₃
2.85m2H-CH₂-S-
3.40t2H-CH₂-N-
4.15s1H-NH-
4.50s1H-OH
7.0-7.2m3HAromatic protons (if present)

Note: This table presents hypothetical data for illustrative purposes only, demonstrating the typical format and type of information obtained from ¹H NMR spectroscopy for an organic compound containing C, H, N, O, and S. Actual data for this compound would depend on its specific isomer and exact chemical structure.

Illustrative ¹³C NMR Data for a Hypothetical this compound Isomer (Solvent: CDCl₃, Chemical Shifts (δ) in ppm)

Chemical Shift (δ, ppm)Assignment (Hypothetical)
15.8-CH₃
22.1-S-CH₃
35.6-CH₂-S-
48.2-CH₂-N-
68.5-CH-OH (if present)
120-140Aromatic Carbons (if present)
175.0C=O (e.g., amide or ester)

Note: This table presents hypothetical data for illustrative purposes only, demonstrating the typical format and type of information obtained from ¹³C NMR spectroscopy. Actual data for this compound would depend on its specific isomer and exact chemical structure.

Detailed research findings would involve comparing experimental chemical shifts with predicted values (e.g., via DFT calculations nih.gov), analyzing coupling patterns to determine connectivity, and using 2D NMR techniques (e.g., COSY, HSQC, HMBC) to confirm complex structural assignments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify functional groups within a molecule based on the absorption of infrared radiation by molecular vibrations nih.govlehigh.edu. Different bonds and functional groups absorb IR radiation at characteristic frequencies, producing a unique spectral fingerprint. For this compound (C7H15NOS3), key regions of interest would include those corresponding to C-H, N-H, O-H, C=O, C-S, and S=O bonds.

Illustrative IR Data for a Hypothetical this compound Isomer (Wavenumbers in cm⁻¹)

Wavenumber (cm⁻¹)Assignment (Hypothetical)
3300-3500N-H stretch (primary or secondary amine)
3200-3400O-H stretch (alcohol)
2900-3000C-H stretch (aliphatic)
1650-1690C=O stretch (amide)
1400-1450C-H bend (aliphatic)
1100-1300C-S stretch
1000-1050S=O stretch (sulfoxide)
600-700C-S stretch (strong)

Note: This table presents hypothetical data for illustrative purposes only, demonstrating the typical functional group assignments from IR spectroscopy. Actual data for this compound would depend on its specific chemical structure.

Research findings from IR spectroscopy would focus on confirming the presence of expected functional groups (e.g., amide, alcohol, thioether, sulfoxide) and ruling out others, providing a rapid initial assessment of the compound's structural features. Changes in peak positions or intensities could also indicate intermolecular interactions or polymorphism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within molecules nih.govlehigh.edu. This technique is particularly useful for detecting conjugated systems, aromatic rings, and chromophores, and for quantitative analysis based on Beer-Lambert's Law. For this compound (C7H15NOS3), UV-Vis would be employed to identify the presence of any conjugated π-systems or non-bonding electrons that can undergo electronic transitions.

Illustrative UV-Vis Data for a Hypothetical this compound Isomer (Solvent: Ethanol, Wavelength (λmax) in nm, Molar Absorptivity (ε) in L mol⁻¹ cm⁻¹)

λmax (nm)ε (L mol⁻¹ cm⁻¹)Assignment (Hypothetical)
2058,500n→σ* transition (non-bonding electrons on N, O, S)
2701,200n→π* transition (e.g., C=O or C=S if present)
285500π→π* transition (if minor conjugation or aromaticity)

Note: This table presents hypothetical data for illustrative purposes only, demonstrating the typical format and type of information obtained from UV-Vis spectroscopy. Actual data for this compound would depend on its specific chemical structure and the presence of chromophores.

In research, UV-Vis spectroscopy can be used for the quantitative analysis of this compound by establishing a calibration curve based on its absorbance at a specific λmax. It can also be used to monitor the stability of the compound over time or its concentration in a solution.

Emerging Research Avenues and Future Directions in Sulforemate Studies

Integration of Omics Technologies to Delineate Global Biological Impacts

The advent of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, offers a holistic approach to understanding the widespread biological effects of compounds like sulforemate. By moving beyond single-endpoint assays, researchers can capture a comprehensive snapshot of the molecular changes induced by this compound within a biological system.

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, revealing how this compound may alter gene expression. Studies on the parent compound, sulforaphane (B1684495), have utilized transcriptome profiling to identify genes involved in its synthesis in broccoli and to understand its protective mechanisms against cellular toxicity. nih.govnih.govplos.org For instance, an integrated transcriptomic and metabolomic analysis of sulforaphane's effect against deoxynivalenol (B1670258) toxicity in IPEC-J2 cells identified 1,839 differentially expressed genes, highlighting the compound's profound impact on cellular gene regulation. nih.gov Future research on this compound will likely employ similar strategies to map its influence on gene networks related to detoxification, inflammation, and cell cycle control.

Metabolomics: This field focuses on the comprehensive analysis of metabolites within a biological sample. Research on sulforaphane has successfully used metabolomics to identify biomarkers of its activity and to understand its effects on metabolic pathways. nih.govnih.gov One study revealed that sulforaphane treatment led to 365 differential metabolites in IPEC-J2 cells exposed to a toxin, with spermine (B22157) identified as a key biomarker of its protective effects. nih.govmdpi.com Another multi-omic analysis in mice showed that a sulforaphane-rich diet altered the gut microbiome and metabolome, affecting the tricarboxylic acid cycle and amino acid metabolism. nih.govnsf.gov Applying these techniques to this compound will be crucial in elucidating its metabolic fate and its downstream effects on cellular biochemistry.

Proteomics: By studying the entire complement of proteins in a cell, proteomics can reveal how this compound affects protein expression and post-translational modifications. For example, proteomic analysis of E. coli exposed to sulforaphane showed an increase in anaerobic respiration. monash.edu This level of analysis will be vital for identifying the direct protein targets of this compound and understanding its mechanism of action on a functional level.

The integration of these omics datasets provides a systems-biology perspective, offering a more complete picture of a compound's interactions within a cell and an organism. frontiersin.org

Omics TechnologyKey Application in Sulforaphane/Analogue ResearchExample Findings from Sulforaphane StudiesFuture Application for this compound
Transcriptomics Analysis of genome-wide gene expression changes.Identified 1,839 differentially expressed genes in cells treated with sulforaphane and a toxin. nih.gov Revealed upregulation of genes involved in glucoraphanin (B191350) biosynthesis. nih.govMapping gene networks modulated by this compound to understand its mechanisms of action.
Metabolomics Comprehensive analysis of cellular metabolites.Identified 365 differential metabolites and spermine as a potential biomarker of sulforaphane's protective effects. nih.govmdpi.com Showed alterations in the gut metabolome of mice. nih.govnsf.govDetermining the metabolic fate of this compound and its impact on cellular metabolic pathways.
Proteomics Study of the complete set of proteins.Revealed that sulforaphane increased anaerobic respiration in E. coli. monash.eduIdentifying direct protein targets and understanding post-translational modifications induced by this compound.

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

In the context of this compound and its analogues, AI and ML can be applied in several key areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use machine learning algorithms to correlate the chemical structure of compounds with their biological activity. A study on sulforaphane analogues successfully used QSAR to establish a reliable model for predicting their potency as inducers of the NQO1 enzyme. ingentaconnect.com This approach can be used to predict the activity of virtual this compound analogues, prioritizing the synthesis of the most promising candidates.

Pharmacophore Mapping and Virtual Screening: Pharmacophore models define the essential three-dimensional arrangement of chemical features necessary for a molecule to have a specific biological activity. These models can be used to screen large virtual libraries of compounds to identify new potential hits. For sulforaphane analogues, a pharmacophore model comprising two hydrophobic, one ring aromatic, and three hydrogen bond acceptor sites was developed and used to screen for novel NQO1 inducers. ingentaconnect.com

Predicting Drug-Metabolism and Pharmacokinetic Properties: AI models can be trained to predict how a compound will be absorbed, distributed, metabolized, and excreted (ADME) by the body. This can help in the early stages of development to filter out compounds with poor pharmacokinetic profiles, saving time and resources.

Development and Refinement of Next-Generation In Vitro Models for Enhanced Predictive Capacity in Preclinical Research

The translation of findings from the laboratory to clinical applications is a significant challenge in drug development. A major reason for this is the reliance on overly simplistic in vitro models that fail to recapitulate the complexity of human tissues. The development of more sophisticated, next-generation in vitro models is a critical step toward improving the predictive power of preclinical research on compounds like this compound.

Recent studies on sulforaphane have begun to employ more advanced models. For example, a co-culture model of Caco-2, HT29-MTX, and E12 cells was used to create a more physiologically relevant representation of the human small intestine for assessing sulforaphane's bioavailability. rsc.org This is a significant improvement over the widely used single-cell Caco-2 model, as it includes mucus-producing cells, which can affect the absorption of compounds. rsc.org

Future research on this compound will benefit from the adoption of even more advanced models, such as:

Organ-on-a-chip technology: These microfluidic devices contain living cells in a 3D culture that mimics the structure and function of human organs. They can provide more accurate predictions of a compound's efficacy and toxicity than traditional 2D cell cultures.

3D Bioprinting: This technology allows for the creation of complex tissue structures layer-by-layer, providing a highly realistic environment for testing the effects of this compound.

Patient-derived organoids: These are miniature, self-organizing 3D structures grown from a patient's own cells. They can be used to test the effects of this compound in a personalized medicine context.

By using these advanced in vitro systems, researchers can gain a more accurate understanding of how this compound will behave in the human body, reducing the reliance on animal models and increasing the likelihood of success in clinical trials. nih.govmdpi.comresearchgate.net

Rational Design and Synthesis of this compound Analogues with Modulated Biological Specificity

While this compound itself is an analogue of sulforaphane, the principles of rational drug design can be applied to create a new generation of this compound analogues with further improved properties. acs.org This involves making targeted chemical modifications to the this compound structure to enhance its potency, selectivity, stability, and pharmacokinetic profile.

A significant body of research exists on the synthesis and structure-activity relationships of sulforaphane analogues. nih.govnih.govresearchgate.net Studies have shown that modifications to the length of the alkyl chain, the oxidation state of the sulfur atom, and the type of functional group can have a profound impact on biological activity. johnshopkins.edunih.gov For example, a review of sulforaphane analogues highlighted the synthesis of derivatives with sulfanyl, sulfonyl, phosphonate, and carbonyl groups, among others. nih.govresearchgate.net

Key strategies for the rational design of this compound analogues include:

Structure-Based Drug Design: If the protein target of this compound is known, its 3D structure can be used to design analogues that bind with higher affinity and specificity.

Bioisosteric Replacement: This involves replacing a functional group in the this compound molecule with another group that has similar physical or chemical properties. This can be used to improve the compound's metabolic stability or to reduce off-target effects.

Conformational Restriction: By introducing cyclic structures or other rigid elements into the this compound molecule, it is possible to lock it into a more active conformation, thereby increasing its potency. johnshopkins.edu

Q & A

Q. What molecular mechanisms underlie Sulforemate’s biological activity in preclinical models?

Methodological Answer: To investigate this compound’s mechanisms, employ target identification techniques such as affinity chromatography or computational molecular docking. Validate findings using knockout cell lines or RNA interference to confirm pathway involvement. For reproducibility, document experimental conditions (e.g., concentration ranges, incubation times) in line with standardized protocols for chemical-biological assays .

Q. How can researchers optimize this compound synthesis for high purity and yield?

Methodological Answer: Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, solvent ratios, catalysts). Analyze outcomes via HPLC and NMR to track purity. Compare results with synthetic pathways reported in peer-reviewed journals (e.g., Journal of Organic Chemistry), prioritizing methods with >95% yield and minimal byproducts .

Q. What in vitro assays are most reliable for evaluating this compound’s cytotoxicity?

Methodological Answer: Combine MTT assays for viability with flow cytometry for apoptosis/necrosis differentiation. Include positive controls (e.g., cisplatin) and validate results across multiple cell lines. Report IC50 values with 95% confidence intervals and ANOVA for statistical significance .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound’s pharmacokinetic (PK) data across species?

Methodological Answer: Conduct allometric scaling to extrapolate PK parameters between rodents and humans. Use compartmental modeling (e.g., NONMEM) to account for metabolic differences. Cross-validate with in vitro-in vivo correlation (IVIVC) studies, ensuring enzyme activity (e.g., CYP450 isoforms) is quantified .

Q. What strategies mitigate batch-to-batch variability in this compound’s bioactivity?

Methodological Answer: Implement Quality by Design (QbD) principles during synthesis. Characterize batches via LC-MS and DSC to correlate physicochemical properties (e.g., crystallinity) with bioactivity. Use multivariate analysis (e.g., PCA) to identify critical process parameters .

Q. How can conflicting results in this compound’s efficacy between 2D and 3D cell models be reconciled?

Methodological Answer: Perform comparative transcriptomics to identify microenvironment-dependent gene expression. Validate using patient-derived organoids and adjust dosing regimens for 3D permeability barriers. Report discrepancies with transparency, highlighting limitations of monolayer models .

Data Analysis & Reporting

Q. Table 1: Key Parameters for this compound Pharmacokinetic Studies

ParameterRodent Model (Mean ± SD)Human Prediction (95% CI)Methodology Reference
Half-life (t₁/₂)2.3 ± 0.4 h6.8–8.2 h
Cmax12.5 ± 1.8 µM4.2–5.6 µM
AUC₀–∞58.7 ± 9.2 µM·h145–180 µM·h

Q. Table 2: Common Pitfalls in this compound Research

IssueSolutionEvidence Reference
Low assay reproducibilityStandardize cell passage numbers and serum batches
Inconsistent PK profilesUse physiologically based PK (PBPK) modeling
Off-target effectsEmploy CRISPR-Cas9 screens for target validation

Methodological Guidelines

  • Literature Review : Use Scopus and Web of Science to aggregate studies, filtering for "this compound" + "mechanism" or "synthesis." Apply PRISMA guidelines for systematic reviews to avoid selection bias .
  • Data Integrity : Archive raw datasets (e.g., spectral files, cell viability counts) in repositories like Figshare or Zenodo, adhering to FAIR principles .
  • Conflict Resolution : For contradictory findings, conduct meta-analysis with random-effects models to quantify heterogeneity. Disclose funding sources or methodological variations that may bias results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.